

N-Boc-DL-Phenylglycinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (2-hydroxy-1-phenylethyl)carbamate*

Cat. No.: B152978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-DL-phenylglycinol, a key chiral intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This document covers its chemical structure, physicochemical properties, detailed synthesis protocols, and spectroscopic data.

Chemical Structure and Properties

N-Boc-DL-phenylglycinol, systematically named **tert-butyl (2-hydroxy-1-phenylethyl)carbamate**, is a racemic mixture of the N-terminally protected form of DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group imparts stability and enhances solubility in organic solvents, making it a versatile building block in multi-step syntheses.

Chemical Structure:

- Molecular Formula: C₁₃H₁₉NO₃[\[1\]](#)
- Molecular Weight: 237.29 g/mol [\[1\]](#)
- CAS Number: 67341-01-9[\[1\]](#)[\[2\]](#)
- Synonyms: N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, 2-(tert-Butoxycarbonylamino)-2-phenylethanol[\[2\]](#)

The structure consists of a phenyl group and a hydroxymethyl group attached to the same chiral carbon, with the amino group protected by a Boc group.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-Boc-DL-phenylglycinol and its individual enantiomers. Data has been compiled from various sources to provide a comparative overview.

Property	N-Boc-DL-phenylglycinol (Racemate)	(+)-N-Boc-L- α -phenylglycinol (S-enantiomer)	N-Boc-D- α -phenylglycinol (R-enantiomer)
Appearance	White to Yellow to Orange powder to crystal[2]	Solid	White Powder[3]
Melting Point	141.0 to 147.0 °C[2]	136-139 °C (lit.)	135.0-142.0 °C[3]
Boiling Point	382.4±35.0 °C (Predicted)[2]	Not available	Not available
Density	1.101±0.06 g/cm ³ (Predicted)[2]	Not available	Not available
Optical Rotation	Not applicable	[α] ¹⁹ /D +37° (c = 1 in chloroform)	-41.3 ± 0.1° (c=1 in chloroform)[3]
Purity (Assay)	>93.0% (GC)[1]	99%	≥98.5% (HPLC)[3]

Synthesis of N-Boc-DL-Phenylglycinol

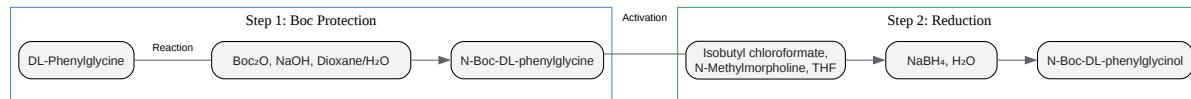
The synthesis of N-Boc-DL-phenylglycinol is typically a two-step process starting from DL-phenylglycine. The first step involves the protection of the amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-Boc-DL-phenylglycine

This procedure involves the reaction of DL-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

- Dissolution: Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove the dioxane.
 - Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
 - Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M hydrochloric acid (HCl).
 - Extract the product with ethyl acetate (3 times).
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Isolation: Filter the solution and concentrate under reduced pressure to yield N-Boc-DL-phenylglycine as a white to off-white solid.


Step 2: Reduction of N-Boc-DL-phenylglycine to N-Boc-DL-phenylglycinol

The carboxylic acid of N-Boc-DL-phenylglycine can be reduced to the corresponding alcohol using various reducing agents. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).

Experimental Protocol:

- **Dissolution:** Dissolve N-Boc-DL-phenylglycine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to -15 °C in an ice-salt bath.
- **Mixed Anhydride Formation:** Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the mixture at -15 °C for 15 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
- **Reduction:** In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 to 2 equivalents) in water and cool to 0 °C. Add the NaBH₄ solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.
- **Reaction:** Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- **Work-up:**
 - Quench the reaction by the slow addition of 1M HCl until the pH is approximately 7.
 - Remove the THF under reduced pressure.
 - Extract the aqueous residue with ethyl acetate (3 times).
 - Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
- **Isolation and Purification:** Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-DL-phenylglycinol.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N-Boc-DL-phenylglycinol.

Spectroscopic Data

The characterization of N-Boc-DL-phenylglycinol is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-DL-phenylglycinol shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400	O-H	Alcohol, stretching
~3350	N-H	Amine (carbamate), stretching
~3050	C-H	Aromatic, stretching
~2970	C-H	Aliphatic, stretching
~1685	C=O	Carbonyl (carbamate), stretching
~1520	N-H	Amine (carbamate), bending
~1160	C-O	Alcohol, stretching

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. An example of an FTIR spectrum for **tert-Butyl (2-hydroxy-1-phenylethyl)carbamate** can be found in the PubChem database (CID 5050210).[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.40	m	5H	Aromatic protons (C ₆ H ₅)
~5.00	br s	1H	NH (carbamate)
~4.70	m	1H	CH (benzylic)
~3.60 - 3.80	m	2H	CH ₂ (hydroxymethyl)
~2.50	br s	1H	OH (hydroxyl)
~1.40	s	9H	C(CH ₃) ₃ (Boc group)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The NH and OH protons are exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~156	C=O (carbamate)
~140	Aromatic C (quaternary)
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~80	C(CH ₃) ₃ (Boc group, quaternary)
~67	CH ₂ (hydroxymethyl)
~57	CH (benzylic)
~28	C(CH ₃) ₃ (Boc group, methyls)

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.

This technical guide provides a foundational understanding of the structure, properties, and synthesis of N-Boc-DL-phenylglycinol, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-BOC-D/L-PHENYLGLYCINOL | 67341-01-9 [chemicalbook.com]
- 2. 67341-01-9 CAS MSDS (N-BOC-D/L-PHENYLGLYCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. H27163.06 [thermofisher.com]
- 4. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C₁₃H₁₉NO₃ | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [N-Boc-DL-Phenylglycinol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152978#n-boc-dl-phenylglycinol-structure-and-synthesis\]](https://www.benchchem.com/product/b152978#n-boc-dl-phenylglycinol-structure-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com